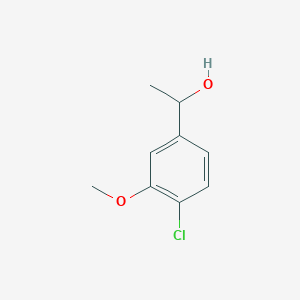
1-(4-Chloro-3-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2 It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method that can be employed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 1-(4-Chloro-3-methoxyphenyl)ethanone yields this compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: 1-(4-Chloro-3-methoxyphenyl)ethanone
Reduction: this compound
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methoxyphenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with studies focusing on its potential effects on enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)ethanol: Lacks the chloro group, which may result in different reactivity and applications.
1-(4-Chloro-3-methoxyphenyl)ethanone: The ketone analog of 1-(4-Chloro-3-methoxyphenyl)ethanol, used in similar synthetic applications.
4-Chloro-3-methoxybenzyl alcohol: Another related compound with different functional groups, leading to varied chemical behavior.
Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C9H11ClO2 |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
CIYGEXKRGLWWAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

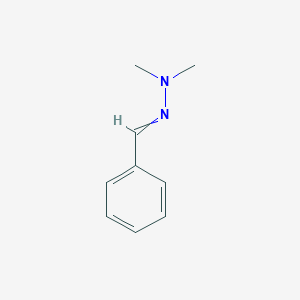
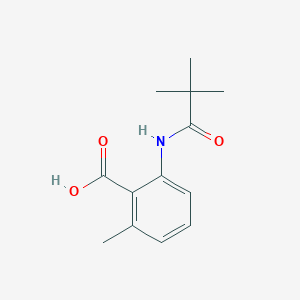
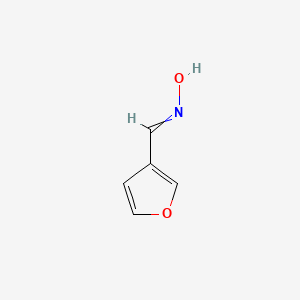

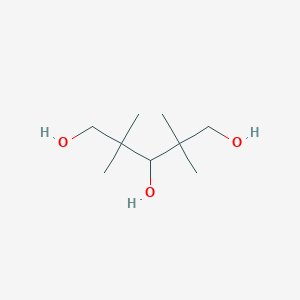
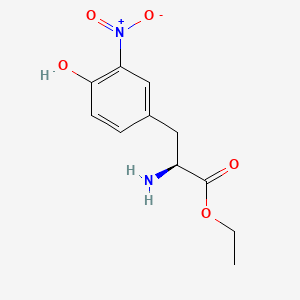
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)

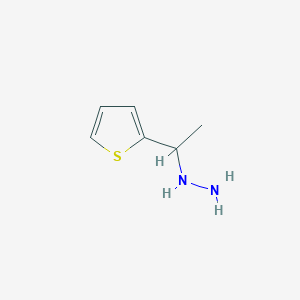
![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
